Fluorosalicylaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

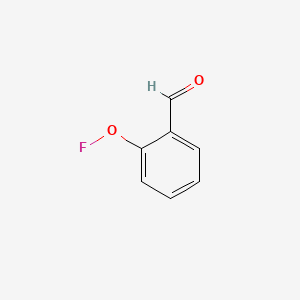

Properties

CAS No. |

71989-89-4 |

|---|---|

Molecular Formula |

C7H5FO2 |

Molecular Weight |

140.11 g/mol |

IUPAC Name |

(2-formylphenyl) hypofluorite |

InChI |

InChI=1S/C7H5FO2/c8-10-7-4-2-1-3-6(7)5-9/h1-5H |

InChI Key |

HTMSCZSSQKIGAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OF |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluorosalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorosalicylaldehyde is a valuable synthetic intermediate in the fields of medicinal chemistry, materials science, and coordination chemistry. The presence of the fluorine atom at the 3-position of the salicylaldehyde scaffold can significantly influence the physicochemical and biological properties of derived compounds. This technical guide provides a comprehensive overview of the primary synthetic routes to 3-fluorosalicylaldehyde, with a focus on their underlying mechanisms, experimental protocols, and comparative analysis of their efficiencies.

Core Synthetic Methodologies

The synthesis of 3-fluorosalicylaldehyde predominantly proceeds via the ortho-formylation of 2-fluorophenol. The key challenge in this transformation is achieving high regioselectivity for the ortho-position over the sterically less hindered para-position. This guide details three major synthetic strategies: the Reimer-Tiemann reaction, the Duff reaction, and a more recent boron-based methodology.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. It involves the reaction of a phenol with chloroform in the presence of a strong base.

The reaction proceeds through the formation of a dichlorocarbene intermediate. The phenoxide ion, being more nucleophilic than the phenol itself, attacks the electron-deficient dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde.

Caption: Mechanism of the Reimer-Tiemann Reaction.

The conventional Reimer-Tiemann reaction, when applied to 2-fluorophenol, suffers from low yields of the desired 3-fluorosalicylaldehyde, with the major product being the para-isomer (5-fluoro-2-hydroxybenzaldehyde)[1]. Yields for the ortho-isomer are often reported to be less than 7%[1].

To address this poor regioselectivity, an anhydrous Reimer-Tiemann reaction has been developed. This modified procedure is carried out in a non-aqueous solvent system, which has been shown to significantly favor the formation of the ortho-isomer.

Anhydrous Reimer-Tiemann Reaction [1]

-

Reactants: 2-Fluorophenol, sodium hydroxide, chloroform, and boron oxide (optional, but advantageous).

-

Solvent: A hydrocarbon diluent (e.g., benzene) with an aprotic solvent as a catalyst (e.g., N,N-dimethylformamide).

-

Procedure:

-

2-Fluorophenol is reacted with sodium hydroxide and chloroform in the hydrocarbon diluent.

-

The reaction is maintained under essentially anhydrous conditions, with any water of reaction being taken up by excess sodium hydroxide.

-

The use of boron oxide is beneficial as it can form the phenoxyboroxine initially, leading to a smoother reaction and aiding in dehydration.

-

Following the reaction, hydrolysis and neutralization are performed.

-

The 3-fluorosalicylaldehyde can be recovered by azeotropic distillation.

-

-

Yield: This method has been reported to consistently produce yields of 12.5% to 15% of 3-fluorosalicylaldehyde, with the potential for overall yields to approach 50% with the recovery and recycling of unreacted 2-fluorophenol[1]. Notably, the formation of the para-isomer is not observed with this method[1].

The Duff Reaction

The Duff reaction is another established method for the ortho-formylation of phenols, utilizing hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium.

The reaction is believed to proceed via an electrophilic aromatic substitution. The hexamine, in an acidic medium, generates an electrophilic iminium ion. The electron-rich phenol attacks this species, leading to a benzylamine intermediate. Subsequent intramolecular redox reactions and hydrolysis yield the final aldehyde product.

Caption: General Mechanism of the Duff Reaction.

While the Duff reaction is a general method for phenol formylation, specific, high-yield protocols for the synthesis of 3-fluorosalicylaldehyde are not extensively detailed in the literature, and the reaction is often noted for its inefficiency.

General Procedure for the Duff Reaction

-

Reactants: A phenol, hexamine, and an acidic medium (e.g., glycerol and boric acid, or trifluoroacetic acid).

-

Procedure:

-

The phenol and hexamine are heated in the acidic medium.

-

The reaction mixture is then hydrolyzed with aqueous acid.

-

The product is typically isolated by steam distillation.

-

-

Yield: Yields for the Duff reaction are generally modest and can vary significantly depending on the substrate. For many phenols, yields are in the range of 15-20%.

Boron-Based Synthesis

A more modern and efficient approach to the synthesis of 3-fluorosalicylaldehyde involves the reaction of 2-fluorophenol with a boron-containing compound and a formaldehyde source. This method offers improved yields and selectivity.

This method proceeds through the formation of a borate ester of 2-fluorophenol. This intermediate then reacts with a formaldehyde source (like trioxane or paraformaldehyde) to introduce the hydroxymethyl group at the ortho-position. The resulting 3-fluorosalicyl alcohol is then oxidized in situ to the desired aldehyde.

Caption: Workflow for the Boron-Based Synthesis.

The following protocols are based on a patented method.

Example 1

-

Reactants:

-

2-Fluorophenol: 1.0 mole

-

Boron oxide (ball-milled): 0.5 mole

-

s-Trioxane: 0.33 mole

-

Xylene

-

-

Procedure:

-

A mixture of 2-fluorophenol, boron oxide, and xylene is heated at 140-145°C for 23 hours under a nitrogen atmosphere, with azeotropic removal of water.

-

The mixture is cooled to 115°C, and a solution of s-trioxane in xylene is added dropwise over 3.5 hours.

-

The reaction mixture is stirred for an additional 16 hours at 115°C.

-

The work-up involves saponification with a base followed by acidification.

-

-

Yield: 24.8% corrected yield of 3-fluorosalicylaldehyde with an 84% conversion of 2-fluorophenol.

Example 2

-

Reactants:

-

2-Fluorophenol: 1.0 mole

-

Orthoboric acid: 0.33 mole

-

Paraformaldehyde: 1.0 mole

-

Xylene

-

-

Procedure:

-

A mixture of 2-fluorophenol, orthoboric acid, and xylene is heated to reflux with azeotropic removal of water.

-

After the theoretical amount of water is removed, the mixture is cooled, and paraformaldehyde is added.

-

The mixture is then heated to reflux for several hours.

-

Work-up involves saponification and acidification.

-

-

Yield: This method also provides a significant yield of the desired product.

Quantitative Data Summary

| Method | Key Reagents | Solvent | Typical Yield of 3-Fluorosalicylaldehyde | Key Advantages | Key Disadvantages |

| Classic Reimer-Tiemann | 2-Fluorophenol, Chloroform, NaOH | Water | < 7% | Simple procedure | Very low yield, poor regioselectivity (para is major) |

| Anhydrous Reimer-Tiemann | 2-Fluorophenol, Chloroform, NaOH, DMF | Benzene | 12.5 - 15% (up to 50% with recycle) | High ortho-selectivity, no para-isomer | Requires anhydrous conditions, use of benzene |

| Duff Reaction | 2-Fluorophenol, Hexamine, Acid | Glycerol/Boric Acid or TFA | Generally low to moderate (not specified for this substrate) | Uses inexpensive reagents | Often inefficient, can be substrate-dependent |

| Boron-Based Synthesis | 2-Fluorophenol, Boron Oxide/Boric Acid, Trioxane/Paraformaldehyde | Xylene | ~25% | Good yield and selectivity, one-pot potential | Requires higher temperatures and longer reaction times |

Conclusion

For the synthesis of 3-fluorosalicylaldehyde, the classic Reimer-Tiemann and Duff reactions are generally not the methods of choice due to low yields and, in the case of the Reimer-Tiemann reaction, poor regioselectivity. The development of an anhydrous Reimer-Tiemann procedure significantly improves the yield of the desired ortho-product. However, the boron-based synthesis appears to be the most promising approach, offering good yields and high selectivity in a one-pot process. The choice of synthetic route will ultimately depend on the desired scale of the reaction, available reagents and equipment, and the acceptable level of by-product formation. For researchers and professionals in drug development, the higher-yielding and more selective methods, such as the anhydrous Reimer-Tiemann and the boron-based synthesis, are recommended for obtaining 3-fluorosalicylaldehyde in a more efficient and predictable manner.

References

5-Fluorosalicylaldehyde: A Technical Guide for Researchers

CAS Number: 347-54-6

This technical guide provides an in-depth overview of 5-Fluorosalicylaldehyde, a versatile building block in medicinal chemistry and material science. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its properties, synthesis, and applications, with a focus on experimental protocols and data.

Chemical and Physical Properties

5-Fluorosalicylaldehyde, also known as 5-fluoro-2-hydroxybenzaldehyde, is a fluorinated aromatic aldehyde. The fluorine substituent enhances the biological activity of its derivatives, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

| Property | Value | Reference |

| CAS Number | 347-54-6 | [1][2][3][4][5] |

| Molecular Formula | C7H5FO2 | [1][3][4][5] |

| Molecular Weight | 140.11 g/mol | [1][2][3][5] |

| Appearance | White to orange to green powder or crystals | [1][4] |

| Melting Point | 82-86 °C | [1][3] |

| Boiling Point | 56 °C at 1 mmHg | [1][3] |

| Synonyms | 5-Fluoro-2-hydroxybenzaldehyde | [1][2][3] |

Synthesis of 5-Fluorosalicylaldehyde

A common method for the synthesis of 5-Fluorosalicylaldehyde involves a multi-step process starting from p-nitrochlorobenzene. This process includes reduction, diazotization, acidic hydrolysis, and a final formylation step.

Experimental Protocol: Synthesis of 5-Fluorosalicylaldehyde

This protocol is based on the methodology described in patent CN102557902A.

Step 1: Reduction of p-Nitrochlorobenzene to Fluoroaniline

-

In a suitable reaction vessel, p-nitrochlorobenzene is reduced using iron powder and ammonium chloride in a suitable solvent. The reaction mixture is heated and stirred until the reduction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the iron sludge, and the filtrate containing the fluoroaniline is purified.

Step 2: Diazotization and Hydrolysis to Fluorophenol

-

The synthesized fluoroaniline is dissolved in an acidic solution (e.g., sulfuric acid and water) and cooled to 0-5 °C in an ice-water bath.

-

A solution of sodium nitrite in water is added dropwise to the fluoroaniline solution while maintaining the low temperature to form the diazonium salt.

-

The diazonium salt solution is then added to a hot acidic solution to facilitate hydrolysis, yielding fluorophenol. The product is typically isolated by steam distillation.

Step 3: Improved Duff Formylation to 5-Fluorosalicylaldehyde

-

The fluorophenol is subjected to an improved Duff formylation reaction. This involves reacting the fluorophenol with a formylating agent, such as hexamethylenetetramine, in an acidic medium.

-

The reaction mixture is heated to promote the formylation at the ortho position to the hydroxyl group.

-

After the reaction is complete, the mixture is hydrolyzed to yield 5-Fluorosalicylaldehyde. The final product is then purified by recrystallization or chromatography.

Applications in Research and Drug Development

5-Fluorosalicylaldehyde is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials.

-

Pharmaceuticals: It is used in the development of novel therapeutic agents, particularly in the fields of anti-cancer and anti-inflammatory drugs.[1] The fluorine substitution is known to enhance the biological activity of the resulting compounds.[1]

-

Fluorescent Probes: This compound is employed in the design of fluorescent probes for biological imaging, allowing for the visualization of cellular processes.[1]

-

Material Science: 5-Fluorosalicylaldehyde is used to modify polymers to enhance their thermal stability and chemical resistance.[1]

-

Coordination Chemistry: It serves as a ligand for the synthesis of metal complexes with interesting biological properties, such as antioxidant and DNA-binding activities.

Synthesis and Biological Evaluation of 5-Fluorosalicylaldehyde-Derived Copper(II) Complexes

An important application of 5-Fluorosalicylaldehyde is in the synthesis of metal complexes. The following sections detail the synthesis and biological evaluation of its copper(II) complexes.

Experimental Protocol: Synthesis of [Cu(5-F-salo)2]

This protocol is adapted from a study by Papadopoulos et al.

Materials:

-

5-Fluorosalicylaldehyde (5-F-saloH)

-

Sodium methoxide (CH3ONa)

-

Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O)

-

Methanol

Procedure:

-

Prepare a methanolic solution (5 mL) of 5-Fluorosalicylaldehyde (1 mmol, 140 mg).

-

Deprotonate the 5-Fluorosalicylaldehyde by adding sodium methoxide (1 mmol, 54 mg) to the solution.

-

In a separate flask, prepare a methanolic solution (5 mL) of Cu(NO3)2·3H2O (0.5 mmol, 121 mg).

-

Add the deprotonated 5-Fluorosalicylaldehyde solution to the copper(II) nitrate solution at room temperature.

-

Stir the reaction mixture for 1 hour.

-

Filter the resulting precipitate and allow the filtrate to slowly evaporate.

-

After a few days, green-yellow single crystals of [Cu(5-F-salo)2] will form.

Biological Activity of Copper(II) Complexes

The copper(II) complexes of 5-Fluorosalicylaldehyde have been investigated for their antioxidant properties and their interaction with DNA.

Antioxidant Activity: The antioxidant activity of these complexes has been evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

| Compound | % DPPH Scavenging | % ABTS Scavenging |

| 5-F-saloH | - | - |

| [Cu(5-F-salo)2] | - | 78.89 ± 0.18 |

| Data for other complexes can be found in the source literature. |

Interaction with DNA: Studies have shown that these copper complexes can interact with calf-thymus DNA (CT-DNA), likely through intercalation. This interaction is investigated using UV-vis spectroscopy and viscosity measurements of DNA solutions in the presence of the complexes.

Safety Information

5-Fluorosalicylaldehyde is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.

Conclusion

5-Fluorosalicylaldehyde is a valuable and versatile chemical intermediate with significant applications in the development of new pharmaceuticals and materials. Its unique properties, stemming from the presence of the fluorine atom, make it a compound of high interest for researchers. The detailed synthetic protocols and the biological activity of its derivatives, particularly its metal complexes, provide a solid foundation for further investigation and application in various scientific fields.

References

- 1. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins [mdpi.com]

- 3. [PDF] Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 5-Fluorosalicylaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

An In-depth Technical Guide to Fluorosalicylaldehyde Isomers and Their Derivatives for Researchers and Drug Development Professionals

Introduction

Fluorosalicylaldehyde isomers and their derivatives represent a versatile class of organic compounds with significant potential in pharmaceutical and materials science research. The introduction of a fluorine atom to the salicylaldehyde scaffold imparts unique physicochemical properties, including altered acidity, lipophilicity, and metabolic stability, which can enhance biological activity and lead to the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of key this compound isomers, with a focus on their derivatives, such as Schiff bases and metal complexes. Detailed experimental protocols and an exploration of their biological mechanisms are included to support researchers in their drug discovery and development endeavors.

Physicochemical Properties of this compound Isomers

The position of the fluorine atom on the benzene ring significantly influences the properties of this compound isomers. The most commonly studied isomers are 3-fluorosalicylaldehyde and 5-fluorosalicylaldehyde. A summary of their key physicochemical properties is presented in Table 1.

| Property | 3-Fluorosalicylaldehyde | 5-Fluorosalicylaldehyde |

| Synonyms | 3-Fluoro-2-hydroxybenzaldehyde | 5-Fluoro-2-hydroxybenzaldehyde |

| CAS Number | 394-50-3[1] | 347-54-6[2] |

| Molecular Formula | C₇H₅FO₂[1] | C₇H₅FO₂[2] |

| Molecular Weight | 140.11 g/mol [1] | 140.11 g/mol [2] |

| Appearance | White to light yellow to dark green powder to crystal[1] | White to orange to green powder to crystal[2] |

| Melting Point | 68 - 72 °C[1] | 82 - 86 °C[2] |

| Purity | ≥ 98% (GC)[1] | ≥ 98% (GC)[2] |

| Storage Conditions | Store at 2 - 8 °C[1] | Store at Room Temperature[2] |

Synthesis of this compound Isomers

The synthesis of this compound isomers can be achieved through various organic reactions, with the Reimer-Tiemann and Duff reactions being common methods for the formylation of phenols.

Experimental Protocol: Synthesis of 3-Fluorosalicylaldehyde via Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution. While this method can lead to a mixture of ortho and para isomers, reaction conditions can be optimized to favor the desired ortho product.

Materials:

-

o-Fluorophenol

-

Sodium hydroxide

-

Chloroform

-

Benzene (or another suitable hydrocarbon diluent)

-

Hydrochloric acid

-

Water

Procedure:

-

In a reaction vessel, dissolve o-fluorophenol in a hydrocarbon diluent such as benzene.

-

Add an excess of solid sodium hydroxide to the mixture. The use of a non-aqueous system is crucial to favor the formation of the ortho-isomer, 3-fluorosalicylaldehyde.

-

Slowly add chloroform to the reaction mixture while maintaining vigorous stirring. The reaction is exothermic and should be controlled.

-

The reaction proceeds under essentially anhydrous conditions, with the excess sodium hydroxide absorbing the water produced.

-

After the reaction is complete, carefully add water to the reaction mass.

-

Distill the mixture to remove the organic solvent and any unreacted chloroform.

-

Acidify the distillation residue with hydrochloric acid to protonate the phenoxide and liberate the phenolic products.

-

Perform steam distillation to separate the unreacted o-fluorophenol and the 3-fluorosalicylaldehyde product.

-

Further purification can be achieved by dissolving the product mixture in cold water, which will selectively dissolve the o-fluorophenol, causing the 3-fluorosalicylaldehyde to solidify and precipitate out of the solution.

-

Filter the precipitate and dry to obtain pure 3-fluorosalicylaldehyde.

Experimental Protocol: Synthesis of 5-Fluorosalicylaldehyde via Duff Reaction

The Duff reaction is a formylation method that uses hexamine as the formylating agent, typically in an acidic medium, and is particularly effective for electron-rich phenols.

Materials:

-

p-Fluorophenol

-

Hexamethylenetetramine (HMT)

-

Acetic acid

-

Acetic anhydride

-

Sulfuric acid

-

Water

Procedure:

-

In a three-necked flask equipped with a stirrer and reflux condenser, add p-fluorophenol, hexamethylenetetramine, acetic acid, and acetic anhydride.

-

Stir the mixture and heat it to approximately 110 °C for about 1 hour.

-

Increase the temperature to 130-140 °C and continue the reaction for another 3 hours.

-

Cool the reaction mixture to 105 °C and carefully add a mixture of water and concentrated sulfuric acid.

-

The resulting mixture is then worked up to isolate the 5-fluorosalicylaldehyde. This typically involves extraction with an organic solvent, followed by washing and purification by distillation or recrystallization.

Derivatives of this compound and Their Applications

Fluorosalicylaldehydes are valuable precursors for the synthesis of a wide range of derivatives, most notably Schiff bases and their metal complexes. These derivatives have garnered significant interest due to their diverse biological activities.

Schiff Base Derivatives

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. The imine or azomethine group (-C=N-) is a key structural feature responsible for the biological activities of these compounds.

Materials:

-

This compound isomer (e.g., 5-fluorosalicylaldehyde)

-

A primary amine (e.g., an aniline or an amino acid)

-

Ethanol or Methanol

Procedure:

-

Dissolve the this compound isomer in ethanol or methanol.

-

Add an equimolar amount of the primary amine to the solution.

-

The reaction mixture is typically refluxed for several hours.

-

Upon cooling, the Schiff base product often precipitates out of the solution.

-

The solid product is collected by filtration, washed with cold solvent, and can be purified by recrystallization.

Metal Complexes of this compound Schiff Bases

The Schiff base ligands, with their nitrogen and oxygen donor atoms, readily form stable complexes with various transition metals. These metal complexes often exhibit enhanced biological activity compared to the free ligands.

Materials:

-

[Cu(5-F-salo)₂] (prepared from 5-fluorosalicylaldehyde and a copper(II) salt)

-

An α-diimine ligand (e.g., 2,2'-bipyridine)

-

Methanol

Procedure:

-

Prepare a methanolic solution of the copper(II) salt (e.g., CuCl₂·2H₂O or Cu(NO₃)₂·3H₂O).

-

In a separate flask, deprotonate 5-fluorosalicylaldehyde with a base like sodium methoxide (CH₃ONa) in methanol.

-

Add the deprotonated 5-fluorosalicylaldehyde solution to the copper(II) salt solution.

-

To this mixture, add a methanolic solution of the α-diimine ligand.

-

The reaction mixture is stirred, and the resulting complex is isolated by filtration and slow evaporation of the solvent.[1]

Biological Activities and Experimental Evaluation

Derivatives of this compound have shown promise as antimicrobial, antioxidant, and anticancer agents. Below are detailed protocols for evaluating some of these activities.

Antimicrobial Activity Assay: Disc Diffusion Method

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Tryptone Soy Agar (for bacteria) or other suitable agar for fungi

-

Sterile filter paper discs

-

Dimethyl sulfoxide (DMSO)

-

Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Clotrimazole)

-

Incubator

Procedure:

-

Prepare a stock solution of the test compounds in DMSO (e.g., 1 mg/mL).

-

Prepare agar plates and allow them to solidify.

-

Inoculate the agar plates evenly with the microbial suspension.

-

Impregnate sterile filter paper discs with a known concentration of the test compound solution.

-

Place the impregnated discs on the surface of the inoculated agar plates.

-

A disc impregnated with DMSO serves as the negative control, and discs with standard antimicrobial agents serve as positive controls.

-

Incubate the plates at 37 °C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.

-

Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antioxidant Activity Assay: DPPH Radical Scavenging Method

Materials:

-

Test compounds

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Standard antioxidant (e.g., Ascorbic acid or Trolox)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of the test compounds and the standard antioxidant in methanol.

-

In a series of test tubes or a 96-well plate, mix a fixed volume of the DPPH solution with different concentrations of the test compound solutions.

-

A control sample contains only the DPPH solution and methanol.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of % inhibition against the concentration of the test compound.

Signaling Pathways and Molecular Mechanisms

While the precise molecular mechanisms of action for many this compound derivatives are still under investigation, research on related salicylaldehyde compounds suggests potential involvement in key signaling pathways related to cancer and inflammation. For instance, some metal complexes of salicylaldehyde derivatives are believed to induce apoptosis in cancer cells through interactions with DNA and the generation of reactive oxygen species (ROS).[1]

The anticancer activity of certain salicylaldehyde-derived Schiff base metal complexes is thought to proceed via an apoptotic pathway, potentially involving the activation of caspases.

Below is a conceptual workflow illustrating the process from synthesis to the investigation of the apoptotic effects of these compounds.

This diagram illustrates the synthesis of a metal complex from a this compound isomer and a primary amine, followed by its introduction to a cancer cell line. The proposed mechanism of action involves the complex binding to DNA and generating reactive oxygen species, which in turn activates caspases, leading to programmed cell death (apoptosis).

Conclusion

This compound isomers and their derivatives are a promising class of compounds for the development of new drugs and materials. Their synthesis is accessible through established organic reactions, and their diverse derivatives, particularly Schiff bases and metal complexes, exhibit a range of interesting biological activities. The detailed experimental protocols provided in this guide offer a starting point for researchers to explore the potential of these compounds further. While the precise signaling pathways are still being elucidated for many fluorinated derivatives, the conceptual framework presented for their potential anticancer mechanism highlights a key area for future investigation. Further research into the structure-activity relationships and molecular targets of these compounds will undoubtedly unlock their full therapeutic potential.

References

An In-depth Technical Guide to the Solubility and Stability Properties of Fluorosalicylaldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability properties of fluorosalicylaldehyde isomers. As crucial building blocks in medicinal chemistry and materials science, a thorough understanding of their physicochemical characteristics is paramount for their effective application.[1][2] This document summarizes available data, outlines detailed experimental protocols for property determination, and presents logical workflows to guide researchers in their handling and use of these compounds.

Physicochemical Properties of this compound Isomers

Fluorosalicylaldehydes are aromatic aldehydes characterized by the presence of a fluorine atom on the benzene ring, which can significantly influence their chemical reactivity, solubility, and stability.[3] The position of the fluorine substituent plays a critical role in these properties. Below is a summary of the known physicochemical data for various isomers.

Table 1: Physicochemical Properties of this compound Isomers

| Property | 3-Fluorosalicylaldehyde | 4-Fluorosalicylaldehyde | 5-Fluorosalicylaldehyde | 6-Fluorosalicylaldehyde |

| Synonyms | 3-Fluoro-2-hydroxybenzaldehyde[4] | 4-Fluoro-2-hydroxybenzaldehyde | 5-Fluoro-2-hydroxybenzaldehyde | 2-Fluoro-6-hydroxybenzaldehyde[5] |

| CAS Number | 394-50-3[6] | 348-28-7[7] | 347-54-6 | 38226-10-7[3] |

| Molecular Formula | C₇H₅FO₂[4][8] | C₇H₅FO₂[7] | C₇H₅FO₂ | C₇H₅FO₂[3][5] |

| Molecular Weight | 140.11 g/mol [4][8] | 140.11 g/mol [7] | 140.11 g/mol | 140.11 g/mol [5] |

| Appearance | White to light yellow to dark green powder to crystal[4] | Solid | White to orange to green powder to crystal | White to yellow to orange powder to lump[5] |

| Melting Point | 68-70 °C[6] | --- | 82-85 °C | 32.0-41.0 °C[9] |

| Purity | >98.0% (GC)[4] | --- | >98.0% (GC) | >98.0% (GC)(T)[5] |

Solubility Profile

Table 2: Qualitative Solubility of this compound Isomers

| Isomer | Water | Organic Solvents | Specific Solvents |

| 3-Fluorosalicylaldehyde | Insoluble (predicted) | Soluble | --- |

| 4-Fluorosalicylaldehyde | Insoluble (predicted) | Soluble (predicted) | --- |

| 5-Fluorosalicylaldehyde | Insoluble[1] | Partially Soluble[1] | Soluble in DMF and DMSO; partially soluble in Methanol.[1] |

| 6-Fluorosalicylaldehyde | Insoluble (predicted) | Soluble (predicted, enhanced by fluorine)[3] | --- |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound involves the shake-flask method followed by a suitable analytical technique for quantification.

Objective: To determine the equilibrium solubility of a this compound isomer in various solvents at a controlled temperature.

Materials:

-

This compound isomer

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO, DMF, acetonitrile)

-

Vials with screw caps

-

Thermostatically controlled shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Add an excess amount of the this compound isomer to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them in a shaker water bath set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[10]

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to sediment the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved this compound.

-

Calculate the solubility in units such as mg/mL or mol/L.

Stability Profile

The stability of fluorosalicylaldehydes is crucial for their storage, handling, and application, particularly in drug development where degradation can lead to loss of efficacy and the formation of potentially toxic impurities. Stability is typically assessed under various stress conditions.

General stability information suggests that 5-fluorosalicylaldehyde should be stored in a cool, dark place and is sensitive to air. For 6-fluorosalicylaldehyde, it is recommended to avoid heat, flames, and sparks, and to keep it away from oxidizing agents.[11]

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of a this compound isomer under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

-

This compound isomer

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH stress

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

Photostability chamber with controlled light and temperature

-

Oven for thermal stress

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Hydrolytic Stability:

-

Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water or buffer) conditions.

-

Incubate the solutions at a controlled temperature (e.g., 60 °C) and collect samples at various time points.[12]

-

Neutralize the acidic and basic samples before analysis.

-

-

Oxidative Stability:

-

Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature and collect samples at different time intervals.

-

-

Photostability:

-

Expose a solution and a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[13]

-

A control sample should be protected from light.

-

-

Thermal Stability:

-

Expose a solid sample of the compound to elevated temperatures (e.g., 60 °C, 80 °C) in an oven.

-

Collect samples at various time points.

-

-

Analysis:

-

Analyze all stressed samples using a validated stability-indicating HPLC method.

-

Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the parent compound and any degradation products.

-

Biological Relevance and Potential Signaling Pathways

While fluorosalicylaldehydes are primarily utilized as synthetic intermediates, their derivatives have shown significant biological activities. For instance, substituted salicylaldehydes, including halogenated ones, have demonstrated potent antimicrobial properties.[14] The mechanism of action is often related to their ability to form Schiff bases with amino groups in proteins and enzymes, potentially disrupting cellular processes.

Derivatives of 5-fluorosalicylaldehyde have been investigated for their potential as anticancer and anti-inflammatory agents.[1] The fluorine atom can enhance metabolic stability and binding affinity to biological targets.[15]

Conclusion

This technical guide has summarized the available data on the solubility and stability of this compound isomers and provided detailed experimental protocols for their determination. While there is a need for more quantitative data in the scientific literature, the information and methodologies presented here offer a solid foundation for researchers working with these important chemical entities. The provided workflows can guide the systematic evaluation of their physicochemical properties, which is essential for their successful application in research and development.

References

- 1. Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 3-氟水杨醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Fluorosalicylaldehyde | C7H5FO2 | CID 587788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-Fluorosalicylaldehyde, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 10. Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-Fluorosalicylaldehyde | CAS#:38226-10-7 | Chemsrc [chemsrc.com]

- 12. Degradation kinetics of fluorouracil-acetic-acid-dextran conjugate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmaquest.weebly.com [pharmaquest.weebly.com]

- 14. researchgate.net [researchgate.net]

- 15. bohrium.com [bohrium.com]

An In-Depth Technical Guide to the Molecular Structure of 5-Fluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 5-fluoro-2-hydroxybenzaldehyde. Also known as 5-fluorosalicylaldehyde, this compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This document details its chemical and physical properties, provides illustrative synthetic protocols, and offers an analysis of its spectral data. The information is intended to support research and development activities requiring a thorough understanding of this molecule.

Molecular Structure and Properties

5-Fluoro-2-hydroxybenzaldehyde is a substituted aromatic aldehyde with the chemical formula C₇H₅FO₂.[2][3][4] The molecule consists of a benzene ring substituted with a fluorine atom at the C5 position, a hydroxyl group at the C2 position, and a formyl (aldehyde) group at the C1 position. The presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group influences the electron density distribution within the aromatic ring and the reactivity of the functional groups.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-fluoro-2-hydroxybenzaldehyde is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₇H₅FO₂ | [2][3][4] |

| Molecular Weight | 140.11 g/mol | [2][3][5] |

| CAS Number | 347-54-6 | [2][3][5][6] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 82-85 °C | [5] |

| SMILES | O=Cc1c(O)ccc(F)c1 | [2] |

| InChI | InChI=1S/C7H5FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H | [2] |

Synthesis of 5-Fluoro-2-hydroxybenzaldehyde

The synthesis of 5-fluoro-2-hydroxybenzaldehyde can be achieved through various methods, with the formylation of 4-fluorophenol being a common route. Two established methods for the ortho-formylation of phenols are the Duff reaction and the Reimer-Tiemann reaction. A patented method describes an improved Duff formylation for the synthesis of 5-fluorosalicylaldehyde.

Experimental Protocol: Improved Duff Formylation

This protocol is based on the method described in patent CN102557902A.

Materials:

-

p-Fluorophenol

-

Hexamethylenetetramine (HMTA)

-

Glacial acetic acid

-

Sulfuric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

To a solution of p-fluorophenol in glacial acetic acid, add hexamethylenetetramine in portions while stirring.

-

Heat the mixture to 110 °C and stir for 1 hour.

-

Add paraformaldehyde to the reaction mixture and increase the temperature to 130-140 °C. Maintain this temperature for 3 hours.

-

Cool the reaction mixture to 105 °C and add a mixture of water and sulfuric acid.

-

Reflux the mixture for 30 minutes, then cool.

-

Perform steam distillation for 30 minutes to remove volatile components.

-

Extract the remaining mixture with ethyl acetate (4 x 100 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from a minimal amount of ethyl acetate to yield 5-fluoro-2-hydroxybenzaldehyde as white needles.

Logical Workflow for Improved Duff Formylation

Caption: Synthetic workflow for 5-fluoro-2-hydroxybenzaldehyde.

Spectroscopic Characterization

The molecular structure of 5-fluoro-2-hydroxybenzaldehyde has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | -CHO |

| ~7.2-7.4 | m | 1H | Ar-H |

| ~7.0-7.2 | m | 1H | Ar-H |

| ~6.9-7.0 | m | 1H | Ar-H |

| ~10.5 | br s | 1H | -OH |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~195 | C=O (aldehyde) |

| ~160 (d) | C-F |

| ~155 | C-OH |

| ~125 (d) | Ar-C |

| ~120 (d) | Ar-C |

| ~118 | Ar-C |

| ~115 (d) | Ar-C |

Note: 'd' denotes a doublet due to C-F coupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the presence of characteristic functional groups.

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Broad | O-H stretch (phenolic) |

| 2850-2950 | Medium | C-H stretch (aldehyde) |

| 1650-1680 | Strong | C=O stretch (aldehyde) |

| 1580-1620 | Medium-Strong | C=C stretch (aromatic) |

| 1200-1300 | Strong | C-O stretch (phenol) |

| 1100-1200 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Mass Spectral Data

| m/z | Interpretation |

| 140 | Molecular ion (M⁺) |

| 139 | [M-H]⁺ |

| 112 | [M-CO]⁺ |

| 111 | [M-CHO]⁺ |

Fragmentation Pathway

Caption: Proposed MS fragmentation of 5-fluoro-2-hydroxybenzaldehyde.

Applications in Research and Development

5-Fluoro-2-hydroxybenzaldehyde serves as a key building block in the synthesis of a variety of more complex molecules due to its reactive hydroxyl and aldehyde functionalities, along with the modulating effect of the fluorine substituent. It is utilized in the development of:

-

Pharmaceuticals: As an intermediate in the synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity.

-

Agrochemicals: In the creation of new pesticides and herbicides.

-

Advanced Materials: For the synthesis of polymers and other materials with specific thermal or chemical properties.[1]

-

Coordination Chemistry: As a ligand for the formation of metal complexes with potential catalytic or biological activities.

Safety and Handling

5-Fluoro-2-hydroxybenzaldehyde is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and characterization of 5-fluoro-2-hydroxybenzaldehyde. The information presented, including tabulated data, experimental protocols, and spectroscopic analyses, is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. A thorough understanding of this versatile intermediate is crucial for its effective application in the creation of novel and advanced chemical entities.

References

- 1. 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Fluoro-2-hydroxybenzaldehyde | 347-54-6 | FF04956 [biosynth.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. 347-54-6|5-Fluoro-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 6. CN102557902A - Preparation method for 5-fluorosalicylaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to the Study of Fluorosalicylaldehyde Tautomerism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorosalicylaldehydes are valuable intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The presence of a fluorine substituent can significantly influence the electronic properties, reactivity, and biological activity of these molecules. A key chemical feature of salicylaldehydes is the existence of a tautomeric equilibrium between the enol and keto forms. This equilibrium is governed by the intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl group. Understanding and quantifying this tautomerism is crucial for predicting molecular behavior, reaction outcomes, and biological interactions. This technical guide provides a comprehensive overview of the experimental and computational methods used to study the tautomerism of fluorosalicylaldehydes. It includes detailed experimental protocols for synthesis and spectroscopic analysis, a summary of expected quantitative data, and visualizations of key workflows and concepts.

Introduction to Fluorosalicylaldehyde Tautomerism

Salicylaldehyde and its derivatives, including fluorinated analogs, exist predominantly in the enol-imine form, stabilized by a strong intramolecular hydrogen bond.[1] However, a dynamic equilibrium with the keto-enamine tautomer is present and can be influenced by various factors such as the position of the fluorine substituent, the polarity of the solvent, and temperature. The equilibrium between the enol and keto tautomers is a critical aspect of their chemistry, affecting their reactivity and spectroscopic properties.[2][3]

The two primary tautomeric forms are:

-

Enol-imine form: Characterized by a hydroxyl group (-OH) and an imine-like C=O bond within a six-membered quasi-aromatic ring formed by the intramolecular hydrogen bond.

-

Keto-enamine form: Characterized by a ketone group (C=O) and an enamine-like C=C-NH bond, resulting from the transfer of the phenolic proton to the carbonyl oxygen.

The position of the fluorine atom on the benzene ring is expected to modulate the acidity of the phenolic proton and the basicity of the carbonyl oxygen, thereby influencing the position of the tautomeric equilibrium.

Synthesis of this compound Isomers

The synthesis of various positional isomers of this compound is a prerequisite for studying their tautomeric properties. Standard synthetic routes for 3-fluoro-, 4-fluoro-, 5-fluoro-, and 6-fluorosalicylaldehyde are outlined below.

Experimental Protocols for Synthesis

2.1. Synthesis of 5-Fluorosalicylaldehyde

This synthesis can be achieved via a multi-step process starting from p-nitrophenyl chloride.[4]

-

Fluoridation: Convert p-nitrophenyl chloride to nitrofluorobenzene.

-

Reduction: Reduce the nitrofluorobenzene to para-fluoroaniline using an ammonium chloride/iron powder system.

-

Diazotization and Hydrolysis: Diazotize the para-fluoroaniline followed by acidic hydrolysis to yield p-fluorophenol.

-

Formylation (Duff Reaction): React the p-fluorophenol with hexamethylenetetramine (HMT) in the presence of an acid (e.g., acetic acid) to introduce the aldehyde group at the ortho position, yielding 5-fluorosalicylaldehyde.[4]

2.2. Synthesis of 3-Fluorosalicylaldehyde

A common route to 3-fluorosalicylaldehyde involves the formylation of ortho-fluorophenol.[5]

-

Reaction with Boron Oxide and Trioxane: React o-fluorophenol with boron oxide and s-trioxane in a suitable solvent like xylene. This integrated process has been shown to produce 3-fluorosalicylaldehyde in high yield.[5]

-

Alternative Multi-step Synthesis: An alternative, more complex route starts from 5-chloro-o-anisidine and proceeds through diazotization, fluorination, hydrolysis, and several other transformations to yield 3-fluorosalicylaldehyde.[6]

2.3. Synthesis of 4-Fluorosalicylaldehyde and 6-Fluorosalicylaldehyde

These isomers can be synthesized through formylation of the corresponding fluorophenols. The specific reaction conditions and purification methods may vary. Commercially available sources for these compounds also exist.[7][8]

Experimental Investigation of Tautomerism

The tautomeric equilibrium of fluorosalicylaldehydes can be investigated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the quantitative analysis of keto-enol tautomerism. The proton exchange between the two forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[9]

Experimental Protocol for ¹H NMR Analysis:

-

Sample Preparation:

-

Prepare solutions of the this compound isomer in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, methanol-d₄) at a concentration of approximately 10-20 mg/mL.

-

Thoroughly dry all solvents to avoid interference from water.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T₁ is recommended.

-

-

Data Analysis:

-

Identify the characteristic signals for the enol and keto tautomers. The aldehydic proton and the phenolic proton of the enol form will have distinct chemical shifts from the corresponding protons in the keto form.

-

Carefully integrate the signals corresponding to each tautomer.

-

Calculate the mole fraction (X) of each tautomer from the integrated areas. For example, if A_enol and A_keto are the integrated areas of non-overlapping signals for the enol and keto forms, respectively, then:

-

X_enol = A_enol / (A_enol + A_keto)

-

X_keto = A_keto / (A_enol + A_keto)

-

-

Calculate the equilibrium constant (K_T) for the tautomerization: K_T = [keto] / [enol] = X_keto / X_enol.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to study the tautomeric equilibrium, as the enol and keto forms exhibit distinct absorption spectra. The enol form typically absorbs at shorter wavelengths compared to the keto form.[1]

Experimental Protocol for UV-Vis Analysis:

-

Sample Preparation:

-

Prepare a series of dilute solutions of the this compound isomer in various solvents of different polarities (e.g., cyclohexane, acetonitrile, ethanol, water). The concentration should be chosen to give an absorbance in the range of 0.1 to 1.0.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectra of each solution over a suitable wavelength range (e.g., 200-500 nm) at a constant temperature.

-

-

Data Analysis:

-

Deconvolute the overlapping absorption bands of the enol and keto tautomers. This can be achieved using computational methods or by comparing spectra in different solvents where one tautomer might be significantly favored.[10]

-

The relative concentrations of the two tautomers can be estimated from the intensities of their respective absorption maxima, provided their molar absorptivities are known or can be estimated.[11]

-

Computational Modeling of Tautomerism

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental studies. They can provide insights into the relative stabilities of the tautomers, the energetics of the proton transfer, and the influence of substituents and solvents.

Computational Workflow:

-

Structure Optimization:

-

Build the 3D structures of the enol and keto tautomers of the this compound isomer.

-

Perform geometry optimization for both tautomers in the gas phase and in the presence of a solvent using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)) and a continuum solvation model (e.g., PCM).

-

-

Energy Calculations:

-

Calculate the electronic energies and Gibbs free energies of the optimized structures.

-

The relative stability of the tautomers can be determined from the difference in their Gibbs free energies (ΔG).

-

-

Spectroscopic Prediction:

-

Calculate the theoretical ¹H NMR chemical shifts and UV-Vis absorption spectra for each tautomer. These can be compared with the experimental data to aid in spectral assignment.[12]

-

Quantitative Data Summary

While specific quantitative data for the tautomeric equilibrium of fluorosalicylaldehydes is not extensively available in the literature, data from related substituted salicylaldehydes and other β-dicarbonyl compounds can provide valuable insights. The following tables summarize representative data to illustrate the expected trends.

Table 1: Tautomeric Equilibrium Constants (K_T = [keto]/[enol]) for Substituted Salicylaldehyde Derivatives in Various Solvents (Illustrative Data)

| Compound | Solvent | K_T | Reference |

| Salicylaldehyde | CDCl₃ | ~0 (enol form dominates) | General Knowledge |

| Salicylaldehyde | DMSO-d₆ | ~0 (enol form dominates) | General Knowledge |

| 2-Hydroxy-1-naphthaldehyde | Toluene | 0.12 | [3] |

| 2-Hydroxy-1-naphthaldehyde | Acetonitrile | 0.22 | [3] |

| 2-Hydroxy-1-naphthaldehyde | Methanol | 0.63 | [3] |

Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) for Tautomeric Forms of Salicylaldehydes (Illustrative)

| Proton | Enol Form | Keto Form |

| Phenolic OH | 10.0 - 12.0 | - |

| Aldehydic CH | 9.5 - 10.5 | - |

| Aromatic CH | 6.5 - 8.0 | 6.0 - 7.5 |

| Vinylic CH | - | 5.0 - 6.0 |

| NH | - | 14.0 - 16.0 |

Table 3: Expected UV-Vis Absorption Maxima (λ_max, nm) for Tautomeric Forms of Salicylaldehydes (Illustrative)

| Tautomer | Solvent | λ_max (nm) |

| Enol Form | Non-polar | 250 - 330 |

| Keto Form | Polar | 380 - 450 |

Visualizations

Diagram 1: Tautomeric Equilibrium of this compound

Caption: The tautomeric equilibrium between the enol and keto forms of a generic this compound.

Diagram 2: Experimental Workflow for NMR Analysis of Tautomerism

Caption: Workflow for the determination of tautomeric equilibrium using ¹H NMR spectroscopy.

Diagram 3: Computational Workflow for Tautomerism Studies

Caption: A typical workflow for the computational investigation of this compound tautomerism.

Conclusion

The study of tautomerism in fluorosalicylaldehydes is a multifaceted endeavor that combines synthetic chemistry, spectroscopic analysis, and computational modeling. While the enol form is generally predominant due to the stabilizing intramolecular hydrogen bond, the position of the keto-enol equilibrium is sensitive to the electronic effects of the fluorine substituent and the surrounding solvent environment. The detailed experimental protocols and analytical workflows presented in this guide provide a robust framework for researchers to quantitatively investigate these phenomena. A thorough understanding of the tautomeric behavior of fluorosalicylaldehydes is essential for harnessing their full potential in the development of novel pharmaceuticals and advanced materials. Further research is warranted to generate specific quantitative data on the tautomeric equilibria of the various this compound isomers to build a more complete picture of their chemical behavior.

References

- 1. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. CN102557902A - Preparation method for 5-fluorosalicylaldehyde - Google Patents [patents.google.com]

- 5. US3780110A - Method for preparing 3-fluoro-salicylaldehyde - Google Patents [patents.google.com]

- 6. US2576065A - Preparation of 3-fluorosalicylaldehyde - Google Patents [patents.google.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. cymitquimica.com [cymitquimica.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dial.uclouvain.be [dial.uclouvain.be]

The Biological Versatility of Fluorosalicylaldehyde Compounds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorosalicylaldehyde and its derivatives represent a promising class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of a fluorine atom onto the salicylaldehyde scaffold can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic fluorination often leads to enhanced therapeutic potential, making these compounds attractive candidates for the development of novel anticancer, antimicrobial, and enzyme-inhibiting agents. This technical guide provides a comprehensive overview of the current state of research into the biological activities of this compound compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While specific data for this compound derivatives is still emerging, this guide draws upon the rich body of research on halogenated and other substituted salicylaldehydes to highlight their therapeutic promise.

Anticancer Activity

Salicylaldehyde derivatives have demonstrated significant potential as anticancer agents, with their activity often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival. The introduction of a halogen substituent can further enhance this cytotoxic activity.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various salicylaldehyde derivatives, including halogenated analogs, against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Salicylaldehyde benzoylhydrazone | MCF-7 | Data not provided in snippet | [1] |

| 5-Bromosalicylaldehyde-derived hydrazone | SKW-3 | 3.02 | |

| 5-Bromosalicylaldehyde-derived hydrazone | HL-60 | 3.14 | |

| 5-Nitrosalicylaldehyde benzoylhydrazone | HL-60 | Micromolar range | |

| 5-Nitrosalicylaldehyde benzoylhydrazone | BV-173 | Micromolar range | |

| 3-Methoxysalicylaldehyde-derived hydrazone | HL-60 | Strong cytotoxicity | |

| 5-Methoxysalicylaldehyde hydrazone | MCF-7 | 0.91–3.54 |

Note: Specific IC50 values for this compound derivatives are not yet widely reported in the literature. The data presented for other halogenated and substituted salicylaldehydes suggest the potential for potent anticancer activity in the fluoro-analogs.

Antimicrobial Activity

Halogenated salicylaldehydes and their Schiff base derivatives have been shown to possess significant antimicrobial properties against a variety of pathogenic bacteria and fungi. The mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for various salicylaldehyde derivatives against selected microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Bacillus subtilis | 45.2 | [2] |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Escherichia coli | 1.6 | [2] |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Pseudomonas fluorescence | 2.8 | [2] |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Staphylococcus aureus | 3.4 | [2] |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Aspergillus niger | 47.5 | [2] |

| Salicylaldehyde Schiff Base (SB1) | Pseudomonas aeruginosa | 50 | [3] |

| Salicylaldehyde Schiff Base (SB3) | Pseudomonas aurantiaca | 50 | [3] |

| Salicylaldehyde Schiff Base (SB3) | Escherichia coli | 50 | [3] |

| Salicylaldehyde Schiff Base (SB4) | Escherichia coli | 50 | [3] |

| Salicylaldehyde Schiff Base (SB5) | Klebsiella pneumoniae | 50 | [3] |

Note: While data for chloro- and other salicylaldehyde Schiff bases is available, specific MIC values for a broad range of this compound derivatives are an area of active research.

Enzyme Inhibition

Fluorinated compounds are well-known for their ability to act as potent and often specific enzyme inhibitors. The unique electronic properties of fluorine can lead to strong interactions with enzyme active sites. While specific enzyme inhibition constants (Ki) for this compound derivatives are not yet extensively documented, the broader class of salicylaldehydes has been shown to inhibit various enzymes, including those involved in cancer progression. For instance, benzyloxybenzaldehyde derivatives have been identified as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell survival and chemoresistance.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivative) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Agar Well Diffusion Assay for Antimicrobial Activity

The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of compounds.

Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a specific microorganism will diffuse into the agar. If the agent is effective at inhibiting the growth of the microorganism, a clear zone of inhibition will appear around the well.

Protocol:

-

Media Preparation: Prepare Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow them to solidify.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard suspension in sterile saline).

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration into each well. Include a positive control (a known antibiotic) and a negative control (the solvent alone).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

-

Data Analysis: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound. A larger zone of inhibition corresponds to a higher level of activity.

Signaling Pathways and Mechanisms of Action

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Recent research has indicated that salicylaldehyde-based inhibitors can selectively target mutant forms of the protein kinase B (AKT), a key node in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and metabolism. By inhibiting AKT, these compounds can effectively suppress tumor growth.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by salicylaldehyde-based inhibitors.

Induction of Apoptosis

A common mechanism of action for many anticancer compounds, including salicylaldehyde derivatives, is the induction of apoptosis, or programmed cell death. This can occur through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.

Caption: The intrinsic pathway of apoptosis induced by this compound compounds.

Experimental Workflow for Biological Activity Screening

The general workflow for screening and evaluating the biological activity of novel this compound compounds involves a series of in vitro assays.

Caption: General experimental workflow for evaluating the biological activity of this compound compounds.

Conclusion and Future Directions

This compound compounds hold considerable promise as a versatile scaffold for the development of new therapeutic agents. The existing data on related halogenated and substituted salicylaldehydes strongly suggest that fluorinated derivatives are likely to exhibit potent anticancer, antimicrobial, and enzyme-inhibitory activities. Further research is warranted to synthesize and screen a wider range of this compound derivatives to establish clear structure-activity relationships. The elucidation of their precise mechanisms of action and the identification of their specific molecular targets will be crucial for their advancement as clinical candidates. The methodologies and insights presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this exciting class of compounds.

References

- 1. Exploring Anticancer Activity and DNA Binding of Metal (II) Salicylaldehyde Schiff Base Complexes: A Convergence of Experimental and Computational Perspectives | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Application of Fluorosalicylaldehyde Schiff Bases: A Protocol for Researchers

Introduction

Schiff bases derived from salicylaldehyde and its analogs are a versatile class of organic compounds with a wide range of applications in medicinal chemistry and materials science. The incorporation of a fluorine atom into the salicylaldehyde moiety can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the resulting Schiff bases, making them attractive candidates for drug development and the design of novel functional materials. This document provides a detailed protocol for the synthesis of fluorosalicylaldehyde Schiff bases and an overview of their potential applications, with a focus on their antimicrobial, anticancer, and fluorescent sensing properties. The information is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation

The following table summarizes typical quantitative data for a representative this compound Schiff base, synthesized from 5-fluorosalicylaldehyde and aniline.

| Parameter | Value | Reference |

| Yield | 85-95% | [General synthetic procedures for salicylaldehyde Schiff bases often report high yields.[1][2]] |

| Melting Point | 110-112 °C | [Melting points of similar salicylaldehyde Schiff bases are reported in this range.] |

| Appearance | Yellow crystalline solid | [Schiff bases of salicylaldehyde are typically colored solids.[1]] |

| **FTIR (cm⁻¹) ** | ~3400 (O-H), ~1620 (C=N), ~1280 (C-O), ~1150 (C-F) | [Characteristic infrared absorption frequencies for functional groups present in the molecule.[3]] |

| ¹H NMR (CDCl₃, δ ppm) | ~13.0 (s, 1H, -OH), ~8.6 (s, 1H, -CH=N-), 7.0-7.5 (m, Ar-H) | [Expected chemical shifts for the key protons in the structure.[4][5]] |

| ¹³C NMR (CDCl₃, δ ppm) | ~163 (C=N), ~160 (C-OH), ~158 (d, J=240 Hz, C-F), 115-135 (Ar-C) | [Expected chemical shifts for the key carbons, including the characteristic carbon-fluorine coupling.[3]] |

Experimental Protocols

Protocol 1: Synthesis of (E)-2-((phenylimino)methyl)-4-fluorophenol

This protocol describes the synthesis of a representative this compound Schiff base via the condensation of 5-fluorosalicylaldehyde with aniline.

Materials:

-

5-fluorosalicylaldehyde

-

Aniline

-

Absolute Ethanol

-

Glacial Acetic Acid (optional, as catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 10 mmol of 5-fluorosalicylaldehyde in 30 mL of absolute ethanol. Stir the mixture at room temperature until the aldehyde is completely dissolved.

-

Addition of Amine: To the stirred solution, add 10 mmol of aniline dropwise.

-

Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[2]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will precipitate as a yellow crystalline solid. For complete precipitation, the flask can be cooled in an ice bath.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

-

Characterization: Characterize the synthesized Schiff base by determining its melting point and recording its FTIR, ¹H NMR, and ¹³C NMR spectra.

Applications and Mechanisms of Action

This compound Schiff bases have garnered significant interest due to their diverse biological activities and potential as functional materials.

Antimicrobial Activity

Schiff bases derived from salicylaldehyde and its halogenated analogs have demonstrated notable activity against a range of bacterial and fungal pathogens.

Mechanism of Action: The antimicrobial action of Schiff bases is believed to be multifaceted. One proposed mechanism involves the interference with bacterial cell wall synthesis. The imine group (-C=N-) is crucial for their biological activity. It is thought that these compounds can form hydrogen bonds with the active sites of enzymes responsible for cell wall biosynthesis, thereby inhibiting their function and leading to cell lysis.[6][7] Another proposed mechanism is the disruption of the cell membrane's permeability, leading to the leakage of essential cellular components.[8]

Anticancer Activity

Salicylaldehyde Schiff bases and their metal complexes have emerged as promising candidates for cancer therapy. They have been shown to exhibit cytotoxic effects against various cancer cell lines.